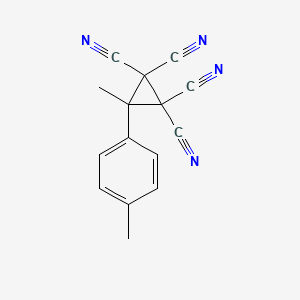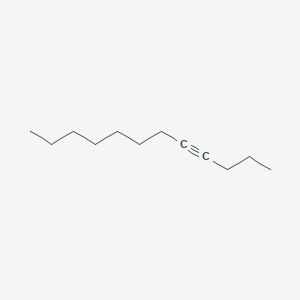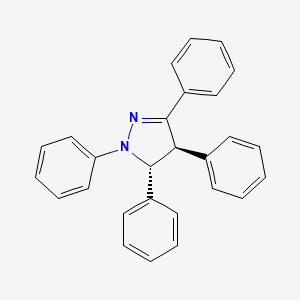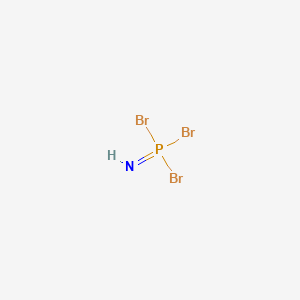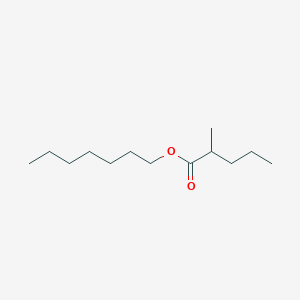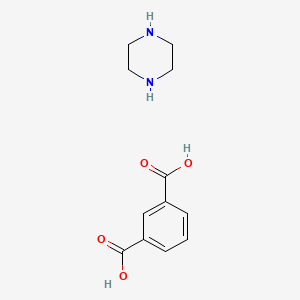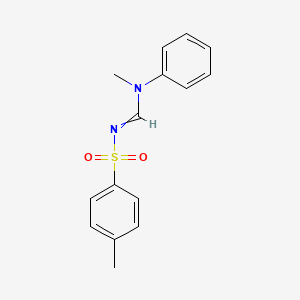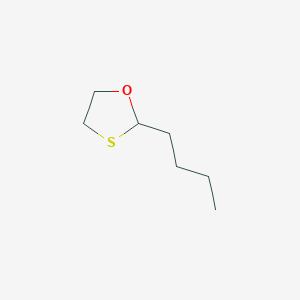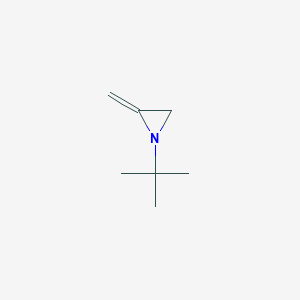
1-Tert-butyl-2-methyleneaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-methyleneaziridine is a member of the methyleneaziridines family, characterized by an exocyclic carbon-carbon double bond on a three-membered aziridine ring. This compound is notable for its high strain energy, which makes it a valuable building block in organic synthesis .
Métodos De Preparación
The synthesis of 1-tert-butyl-2-methyleneaziridine typically involves the deprotonation of N-benzamide intermediates followed by an intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the deprotonation of this compound with s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), which then reacts with various electrophiles to yield the desired compound .
Análisis De Reacciones Químicas
1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-methyleneaziridine has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.
Comparación Con Compuestos Similares
1-Tert-butyl-2-methyleneaziridine is unique due to its exocyclic double bond and high strain energy. Similar compounds include:
Vinylaziridines: These have a vinyl group attached to the aziridine ring.
Ethynylaziridines: These feature an ethynyl group attached to the ring.
Compared to these compounds, this compound exhibits higher strain energy and reactivity, making it a more potent intermediate in organic synthesis .
Propiedades
Número CAS |
21384-36-1 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-tert-butyl-2-methylideneaziridine |
InChI |
InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3 |
Clave InChI |
YVYCAMVMYGSRQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

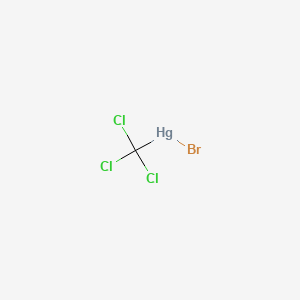
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
